3,5-Difluorophenylacetonitrile

Catalog No.
S708219
CAS No.
122376-76-5
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorophenylacetonitrile

CAS Number

122376-76-5

Product Name

3,5-Difluorophenylacetonitrile

IUPAC Name

2-(3,5-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2

InChI Key

OBMYMTSBABEPIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)CC#N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC#N

3,5-Difluorophenylacetonitrile is an organic compound with the chemical formula C₈H₅F₂N. It features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and an acetonitrile group. The presence of fluorine enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses. This compound is recognized for its unique structural attributes that influence its physical and chemical properties, including its boiling point, melting point, and solubility characteristics.

  • Intermediate in Organic Synthesis

    3,5-Difluorophenylacetonitrile possesses a functional group combination (aromatic ring with fluorine substituents, nitrile group, and an ethyl group) that might be useful as a building block in organic synthesis. The presence of fluorine atoms can introduce unique electronic properties that could be beneficial in the design of molecules with specific functionalities [].

  • Material Science Applications

  • Medicinal Chemistry Studies

  • Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

  • Substitution: Sodium hydride and alkyl halides.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

  • Substitution: Various substituted phenylacetonitriles.
  • Reduction: 3,5-Difluorophenylethylamine.
  • Oxidation: 3,5-Difluorobenzoic acid .

While specific biological activity data for 3,5-Difluorophenylacetonitrile is limited, compounds with similar structures often exhibit notable pharmacological properties. The fluorine substituents can enhance lipophilicity and bioavailability, potentially influencing interactions with biological targets. Research indicates that compounds containing fluorinated aromatic systems may demonstrate improved potency in medicinal chemistry applications, particularly in drug design.

The synthesis of 3,5-Difluorophenylacetonitrile can be achieved through various methods:

  • Boron Trifluoride Method: A common approach involves reacting phenylacetonitrile with boron trifluoride under an inert atmosphere at temperatures ranging from room temperature to 50 degrees Celsius.
  • Reflux Method: Another method includes dissolving 3,5-Difluorophenylacetonitrile in tetrahydrofuran and adding a solution of borane in tetrahydrofuran dropwise while refluxing.

3,5-Difluorophenylacetonitrile has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Materials Science: Utilized in developing advanced materials with specific properties.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

Interaction studies involving 3,5-Difluorophenylacetonitrile focus on its reactivity with various nucleophiles and electrophiles. The compound's nitrile group is particularly reactive towards nucleophilic addition reactions, leading to diverse derivatives. Its unique structure allows for the exploration of various reaction pathways that can yield biologically relevant compounds .

Several compounds share structural similarities with 3,5-Difluorophenylacetonitrile. Here are notable examples:

Compound NameStructural FeaturesUnique Attributes
4-FluorophenylacetonitrileSingle fluorine substitution at the para positionLess electron-withdrawing effect compared to 3,5-Difluorophenylacetonitrile
3-FluorophenylacetonitrileSingle fluorine substitution at the meta positionDifferent reactivity profile due to position of substitution
3,5-Bis(trifluoromethyl)phenyl isocyanateTwo trifluoromethyl groupsStronger electron-withdrawing effects than difluoro variant
4-(Trifluoromethyl)benzyl bromideTrifluoromethyl group at para positionEnhanced lipophilicity compared to difluoro variant

Uniqueness of 3,5-Difluorophenylacetonitrile

The dual fluorination at the 3 and 5 positions significantly influences the compound's chemical properties and reactivity compared to its analogs. This unique arrangement enhances its electron-withdrawing capacity and alters its interaction dynamics in

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-difluorophenylacetonitrile

Dates

Modify: 2023-08-15

Explore Compound Types